molecular formula C11H10N2O2S2 B2557810 (3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1797741-30-0

(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2557810
CAS No.: 1797741-30-0
M. Wt: 266.33
InChI Key: CKDBBDQFUBNHOM-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C11H10N2O2S2 and its molecular weight is 266.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of compounds related to "(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone" and their inhibitory effects on the growth of cancer cell lines, notably leukemia, non-small lung cancer, and renal cancer. These studies highlight the potential of such compounds in anticancer applications due to their significant tumor growth inhibitory effects (Bhole & Bhusari, 2011).

Antibacterial and Antifungal Properties

Another aspect of research has focused on the synthesis of derivatives with potential bioisosteres of salicylidene acylhydrazides, aiming to obtain potent inhibitors of type III secretion in Gram-negative bacteria. This underscores the compound's significance in developing new antibacterial agents, particularly against resistant strains of bacteria (Hillgren et al., 2010).

Structural Characterization and Docking Studies

Detailed structural characterization and docking studies of similar compounds reveal insights into their molecular structure, stability, and reactivity. These studies, using techniques like UV, IR, NMR, and mass spectrometry, alongside theoretical calculations, provide a deep understanding of the compounds' physical and chemical properties. Furthermore, molecular docking studies aid in understanding their antibacterial activity, making them valuable for pharmaceutical applications (Shahana & Yardily, 2020).

Metabolism and Enzyme Interaction Studies

Research on similar compounds has also explored their metabolism and interaction with enzymes like glutathione S-transferases, revealing unique metabolic pathways that do not require prior activation by cytochrome P450 enzymes. Such findings are crucial for drug development, offering insights into how these compounds are processed in biological systems and their potential side effects (Li et al., 2019).

Antimicrobial Screening

Further studies have synthesized novel derivatives to evaluate their antimicrobial activities. These efforts have produced compounds with significant activity against various bacterial and fungal strains, underscoring the therapeutic potential of "this compound" derivatives as antimicrobial agents (Landage et al., 2019).

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(8-1-3-16-7-8)13-5-9(6-13)15-11-12-2-4-17-11/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDBBDQFUBNHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.